N'-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE
Description
N'-(3-Fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide is a synthetic ethanediamide derivative characterized by a fluorinated aromatic ring and a thiophene-containing hydroxypropyl chain.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-4-5-11(9-12(10)17)19-16(22)15(21)18-7-6-13(20)14-3-2-8-23-14/h2-5,8-9,13,20H,6-7H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABBROGKVOBOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include fluorinating agents, methylating agents, and thiophene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines
Scientific Research Applications
N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-FLUORO-4-METHYLPHENYL)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
The compound 3-chloro-N-phenyl-phthalimide () shares a halogenated aromatic system but differs in backbone (phthalimide vs. ethanediamide) and substituent position. Key comparisons:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature in the target compound may enhance stability and resonance compared to chlorine in 3-chloro-N-phenyl-phthalimide.
- Synthetic Utility : Both compounds serve as intermediates for polymers, but the ethanediamide backbone in the target may offer greater flexibility for functionalization .
Thiophene-Containing Derivatives
The nucleoside derivative in includes a thioether group linked to a pyrimidine base. While structurally distinct, the thiophene in the target compound could similarly influence π-π stacking or redox activity. Unlike the nucleoside’s rigid tetrahydrofuran ring, the hydroxypropyl chain in the target compound may enhance solubility in polar solvents .
Fluorinated Sulfonamides and Amides
Perfluorinated compounds in –4, such as N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide, feature extensive fluorination for hydrophobicity and chemical resistance.
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties (Inferred)
Research Findings and Limitations
- Synthetic Challenges : The target compound’s hydroxy-thiophene group may complicate purification compared to simpler phthalimides .
- Toxicity Considerations : Unlike perfluorinated sulfonamides (–4), the target lacks bioaccumulative perfluoroalkyl chains, suggesting lower environmental persistence .
- Biological Activity : Thiophene derivatives often exhibit antimicrobial or anticancer properties, but specific data on this compound are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
